molecular formula C17H17N3O2 B2989739 N-[3-(2-Phenylimidazol-1-YL)propyl]furan-2-carboxamide CAS No. 95082-37-4

N-[3-(2-Phenylimidazol-1-YL)propyl]furan-2-carboxamide

Cat. No. B2989739
CAS RN: 95082-37-4
M. Wt: 295.342
InChI Key: YRJCFSSDNYKWFW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated by single crystal X-ray diffraction and characterized by NMR, FT-IR, UV–Vis spectroscopic techniques . In these molecules, the dihedral angle between furan and pyridine rings is significant .

Scientific Research Applications

Synthesis and Chemical Reactivity

  • Synthesis Approaches : Various synthesis methods for compounds structurally similar to N-[3-(2-Phenylimidazol-1-YL)propyl]furan-2-carboxamide have been explored. For instance, N-(1-Naphthyl)furan-2-carboxamide, closely related in structure, was synthesized through the coupling of naphthalen-1-amine with furan-2-carbonyl chloride, followed by additional chemical transformations (Aleksandrov & El’chaninov, 2017). Similarly, other compounds like N-(Quinolin-6-yl)furan-2-carboxamide were synthesized through analogous methods, demonstrating the diverse potential in synthesizing carboxamide derivatives (El’chaninov & Aleksandrov, 2017).

  • Chemical Reactivity : Research indicates that furan-2-carboxamide derivatives can undergo various electrophilic substitution reactions, such as nitration, bromination, formylation, and acylation. This suggests a high degree of reactivity and potential for chemical modification in the furan-2-carboxamide group, which includes compounds like N-[3-(2-Phenylimidazol-1-YL)propyl]furan-2-carboxamide (Aleksandrov & El’chaninov, 2017).

Biological Applications

  • Molecular Recognition and Binding : Phenylamidine cationic groups, linked by a furan ring (similar to the core structure of N-[3-(2-Phenylimidazol-1-YL)propyl]furan-2-carboxamide), have been studied for their ability to bind to DNA sequences. For example, furamidine and its derivatives bind to AT sequences in DNA. An unsymmetric derivative, with a benzimidazole replacing one of the phenyl rings, exhibited strong binding to GC-containing DNA sites, indicating potential applications in molecular recognition and DNA sequence-specific interactions (Wang et al., 2000).

  • Antimicrobial Activity : Furan-2-carboxamide derivatives have been evaluated for antimicrobial activity. A study on N-(thiazol-2-yl)furan-2-carboxamide showed good antimicrobial activity against a range of microorganisms, including Gram-negative and Gram-positive bacteria, as well as fungi. This suggests that similar compounds, such as N-[3-(2-Phenylimidazol-1-YL)propyl]furan-2-carboxamide, may have potential as antimicrobial agents (Çakmak et al., 2022).

properties

IUPAC Name

N-[3-(2-phenylimidazol-1-yl)propyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c21-17(15-8-4-13-22-15)19-9-5-11-20-12-10-18-16(20)14-6-2-1-3-7-14/h1-4,6-8,10,12-13H,5,9,11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRJCFSSDNYKWFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=CN2CCCNC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)furan-2-carboxamide

Synthesis routes and methods

Procedure details

A mixture of 2.0 g. of 2-phenyl-1H-imidazole-1-propanamine, 50 ml. of methylenechloride and 10 ml. of 1N sodium hydroxide was stirred and 2.0 ml. of 2-furoyl chloride was added. The mixture was stirred for eighteen hours, methylene chloride was added and the layers were separated. The organic layer was washed with water, dried over magnesium sulfate and concentrated. The desired product was obtained as an oil.
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